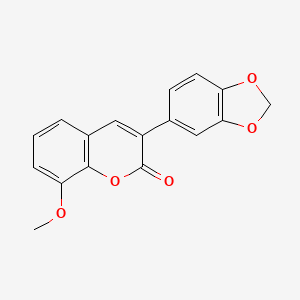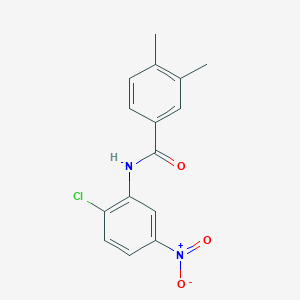
N-(2-chloro-5-nitrophenyl)-3,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CNQX is a synthetic compound that belongs to the family of quinoxaline derivatives. It was first synthesized in the 1980s by researchers at the University of Bristol. Since then, it has been widely used as a tool in neuroscience research to study the role of glutamate receptors in synaptic transmission, plasticity, and neurodegenerative diseases.
Mécanisme D'action
CNQX acts as a competitive antagonist of ionotropic glutamate receptors, specifically the AMPA and kainate receptors. It binds to the receptor site and prevents the binding of glutamate, thereby reducing the excitatory synaptic transmission. This results in a decrease in the amplitude and frequency of excitatory postsynaptic potentials (EPSPs) and a reduction in the excitability of the neurons.
Biochemical and physiological effects:
CNQX has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the amplitude and frequency of EPSPs, decrease the excitability of neurons, and block the induction of long-term potentiation (LTP) in the hippocampus. CNQX has also been shown to reduce the release of glutamate and other neurotransmitters from presynaptic terminals.
Avantages Et Limitations Des Expériences En Laboratoire
CNQX has several advantages as a research tool. It is a highly selective antagonist of AMPA and kainate receptors, with little or no effect on NMDA receptors. It is also relatively stable and has a long half-life, making it suitable for in vivo experiments. However, CNQX has some limitations. It is not a perfect antagonist and can exhibit some partial agonist activity at high concentrations. It can also have off-target effects and interact with other ion channels and receptors.
Orientations Futures
CNQX has been a valuable research tool in neuroscience for several decades. However, there are still many unanswered questions about the role of glutamate receptors in synaptic transmission and plasticity, as well as their involvement in various neurological disorders. Some of the future directions for research include:
1. Investigating the role of AMPA and kainate receptors in different brain regions and cell types.
2. Studying the effects of CNQX on different forms of synaptic plasticity, including long-term depression (LTD) and metaplasticity.
3. Exploring the potential therapeutic applications of CNQX in the treatment of neurodegenerative diseases and other neurological disorders.
4. Developing new and more selective glutamate receptor antagonists that can be used to study the specific functions of different receptor subtypes.
5. Using CNQX in combination with other drugs or treatments to investigate their synergistic effects on synaptic transmission and plasticity.
In conclusion, N-(2-chloro-5-nitrophenyl)-3,4-dimethylbenzamide (CNQX) is a potent antagonist of ionotropic glutamate receptors that has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. It has several advantages as a research tool, including its selectivity and stability, but also has some limitations. Future research directions include investigating the role of different receptor subtypes, exploring potential therapeutic applications, and developing new and more selective antagonists.
Méthodes De Synthèse
CNQX can be synthesized through a multi-step process involving the reaction of 2-chloro-5-nitroaniline with 3,4-dimethylbenzoyl chloride. The final product is obtained after purification through column chromatography and recrystallization.
Applications De Recherche Scientifique
CNQX has been used extensively in scientific research to study the role of glutamate receptors in various physiological and pathological processes. It has been used to investigate the mechanisms of synaptic transmission and plasticity, as well as the pathophysiology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. CNQX has also been used to study the effects of glutamate receptor antagonists on learning and memory, anxiety, and depression.
Propriétés
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-9-3-4-11(7-10(9)2)15(19)17-14-8-12(18(20)21)5-6-13(14)16/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPADFNUVAQBAIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-methyl-1H-pyrazol-3-yl)methyl]-N'-1-naphthylthiourea](/img/structure/B5693446.png)
![4-methoxy-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5693451.png)
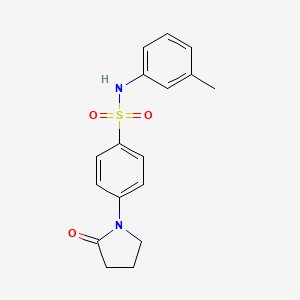
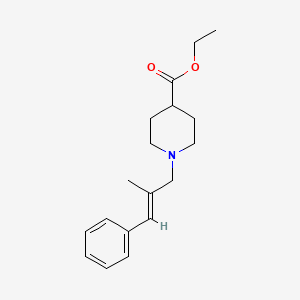
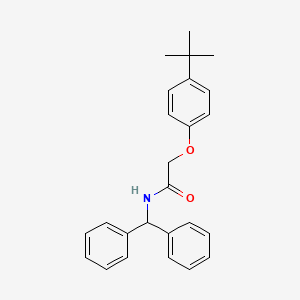
![5-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5693492.png)


![ethyl 2-{[(2-chlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5693510.png)
![4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-nitrophenol](/img/structure/B5693516.png)

